molecular formula C10H11N3O B2865496 3-(Cyclopentyloxy)pyrazine-2-carbonitrile CAS No. 1247574-85-1

3-(Cyclopentyloxy)pyrazine-2-carbonitrile

Cat. No.: B2865496
CAS No.: 1247574-85-1
M. Wt: 189.218
InChI Key: DWNMJYZDOMJULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopentyloxy)pyrazine-2-carbonitrile is a high-purity chemical compound offered for research and development purposes. As a derivative of pyrazine-2-carbonitrile, this scaffold is a valuable building block in organic synthesis and medicinal chemistry, particularly for the exploration of novel small molecule therapeutics . Pyrazinecarbonitrile derivatives are frequently employed in pharmaceutical research for their potential as receptor antagonists . The distinct chemical structure, featuring both a cyano group and an alkoxy substituent on the pyrazine ring, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound to develop potential treatments for various disorders, including cardiovascular diseases and thrombotic conditions, by targeting specific pathways such as the P2Y12 receptor . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-cyclopentyloxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-9-10(13-6-5-12-9)14-8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNMJYZDOMJULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with cyclopentanol and cyanide sources under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The pyrazine ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

3-(Cyclopentyloxy)pyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding interactions and molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carbonitrile Derivatives

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyrazine-2-carbonitrile derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
3-(Cyclopentyloxy)pyrazine-2-carbonitrile 3-cyclopentyloxy 215.24* Antitumor activity, lipophilic
Pyrazine-2-carbonitrile None (parent compound) 105.10 MP: 20°C; BP: 198–200°C; water-soluble
3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile 3-thiophene-2-sulfonyl 255.30* P2Y12 antagonist (IC50: ~15.5 µM)
5-Isopropylpyrazine-2-carbonitrile 5-isopropyl 149.19* Intermediate for chalcone synthesis
3-(4-Aminophenoxy)pyrazine-2-carbonitrile 3-(4-aminophenoxy) 212.21 High purity (≥97%); research use
3-Chloropyrazine-2-carbonitrile 3-chloro 139.55 Precursor for aminopyrazine derivatives

*Calculated based on molecular formula.

Key Observations:
  • Biological Activity : The thiophene-sulfonyl analog (Compound F) exhibits P2Y12 receptor antagonism (IC50: 15.5 µM for [3H]-2-MeSADP binding), while the cyclopentyloxy derivative is studied for antitumor effects, indicating substituent-driven target specificity .
  • Synthetic Utility: Chloro and isopropyl derivatives serve as intermediates for further functionalization, whereas aminophenoxy variants prioritize purity for specialized research .
Antagonism and Binding Affinities
  • 3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile : Weak P2Y12 receptor antagonist (IC50 ~15.5 µM), with sulfonyl groups likely contributing to polar interactions with the receptor .
  • This compound : Demonstrates antitumor activity through molecular docking, where the cyclopentyloxy group may enhance binding to hydrophobic pockets in target enzymes .
Antitumor Derivatives
  • Chalcone derivatives of 5-isopropylpyrazine-2-carbonitrile (e.g., 4a–4j) show variable yields (18–43%) due to challenges in separating lipophilic compounds (logP up to 3.48) .

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